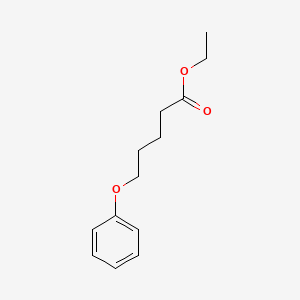
5-Phenoxypentanoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Phenoxypentanoic acid ethyl ester is an organic compound with the molecular formula C13H18O3. It is an ester formed from 5-phenoxypentanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
5-Phenoxypentanoic acid ethyl ester can be synthesized through the esterification of 5-phenoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
5-phenoxypentanoic acid+ethanolH2SO4Ethyl 5-phenoxypentanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 5-phenoxypentanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反応の分析
Types of Reactions
5-Phenoxypentanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, ethyl 5-phenoxypentanoate can be hydrolyzed back to 5-phenoxypentanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 5-phenoxypentanoic acid and ethanol.
Reduction: 5-phenoxypentanol.
Substitution: Various substituted phenoxypentanoates depending on the nucleophile used.
科学的研究の応用
5-Phenoxypentanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl 5-phenoxypentanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize.
類似化合物との比較
5-Phenoxypentanoic acid ethyl ester can be compared to other esters such as ethyl acetate and ethyl benzoate. While all these compounds are esters, ethyl 5-phenoxypentanoate is unique due to the presence of the phenoxy group, which imparts different chemical properties and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories.
Ethyl benzoate: Used in flavorings and fragrances.
This compound stands out due to its specific structure, making it valuable in specialized applications in organic synthesis and pharmaceuticals.
特性
CAS番号 |
69687-95-2 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
ethyl 5-phenoxypentanoate |
InChI |
InChI=1S/C13H18O3/c1-2-15-13(14)10-6-7-11-16-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChIキー |
DNCNZDFEQZJZEN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCOC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














